molecular formula C14H24O2S2Sn2 B14090771 (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)

(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)

Cat. No.: B14090771
M. Wt: 525.9 g/mol
InChI Key: UTUIUWNXQMSECA-UHFFFAOYSA-N
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Description

(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) (CAS: 1801357-03-8, molecular formula: C₁₄H₂₄O₂S₂Sn₂) is a bis(trimethylstannane)-functionalized thienothiophene derivative. Its synthesis involves lithiation of 3,6-dimethoxythieno[3,2-b]thiophene (MOTT) followed by reaction with trimethyltin chloride, yielding 71% of the product with high purity (97%) . Key spectral data include:

  • ¹H NMR: δ 3.98 ppm (methoxy groups), δ 0.38 ppm (trimethyltin) .
  • ¹³C NMR: δ 155.3 (methoxy-attached carbons), δ 136.1 (thienothiophene core) . This compound is primarily employed as a monomer in Stille coupling reactions for synthesizing conjugated polymers in optoelectronic devices .

Properties

Molecular Formula

C14H24O2S2Sn2

Molecular Weight

525.9 g/mol

IUPAC Name

(3,6-dimethoxy-5-trimethylstannylthieno[3,2-b]thiophen-2-yl)-trimethylstannane

InChI

InChI=1S/C8H6O2S2.6CH3.2Sn/c1-9-5-3-11-8-6(10-2)4-12-7(5)8;;;;;;;;/h1-2H3;6*1H3;;

InChI Key

UTUIUWNXQMSECA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC2=C1SC(=C2OC)[Sn](C)(C)C)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3,6-Dimethoxythieno[3,2-b]thiophene Dibromide

The preparation begins with the bromination of 3,6-dimethoxythieno[3,2-b]thiophene. In a representative procedure, the precursor is treated with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under inert conditions.

Reaction Conditions

  • Molar Ratio : 1:2 (precursor:NBS)
  • Solvent : THF, 40 mL per gram of precursor
  • Reaction Time : 3 hours at 25°C
  • Yield : 52%

The dibrominated intermediate is isolated via filtration and recrystallized from isopropanol, achieving >95% purity.

Stille Coupling with Trimethylstannane

The dibromide undergoes Stille coupling with bis(trimethylstannane) reagents. Catalyzed by palladium complexes, this step installs the trimethylstannane groups at positions 2 and 5 of the thieno[3,2-b]thiophene core.

Optimized Protocol

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Solvent : Toluene/DMF (9:1 v/v)
  • Temperature : 90°C, 50 hours
  • Yield : 41–84%

Key Observations

  • Higher yields (84%) are achieved with NiCl₂(dppp) in ether, though Pd catalysts offer better regioselectivity.
  • Solvent polarity impacts reaction kinetics: toluene/DMF mixtures reduce side reactions compared to pure THF.

Direct Lithiation-Stannylation Method

Lithiation of 3,6-Dimethoxythieno[3,2-b]thiophene

Direct lithiation using n-butyllithium (n-BuLi) enables precise functionalization. The precursor is treated with 2.2 equivalents of n-BuLi in THF at –78°C, generating a dilithiated species.

Procedure

  • Equivalents : 2.2 eq. n-BuLi
  • Solvent : THF, 20 mL per gram
  • Temperature : –78°C, 30 minutes
  • Quenching : MgBr₂ addition ensures complete lithiation.

Stannylation with Trimethyltin Chloride

The dilithiated intermediate reacts with trimethyltin chloride (Me₃SnCl) to form the target compound.

Reaction Parameters

  • Stoichiometry : 2.2 eq. Me₃SnCl
  • Temperature : –78°C to 25°C (gradual warming)
  • Workup : Aqueous sodium dithiocarbamate removes residual tin species.
  • Yield : 68%

Advantages

  • Avoids bromination steps, reducing halogen waste.
  • Higher functional group tolerance compared to cross-coupling methods.

One-Pot Tandem Synthesis

Integrated Bromination and Coupling

A streamlined one-pot approach combines bromination and Stille coupling without isolating intermediates.

Protocol

  • Bromination : NBS (2 eq.) in THF at 25°C, 3 hours.
  • Catalyst Addition : Pd₂(dba)₃ (2 mol%) and P(o-tolyl)₃ (4 mol%).
  • Stannane Introduction : Bis(trimethylstannane) (1 eq.) in toluene, 90°C, 24 hours.

Yield : 58% (over two steps)
Purity : 89% (HPLC)

Solvent and Catalytic Optimization

  • Solvent Systems : Toluene/THF (7:3) improves solubility of stannane reagents.
  • Catalyst Screening : Pd₂(dba)₃ outperforms Pd(PPh₃)₄ in one-pot reactions, reducing side-product formation.

Comparative Analysis of Methods

Method Key Steps Yield Purity Catalyst
Bromination-Stille Dibromination → Coupling 41–84% >95% Pd(PPh₃)₄/NiCl₂(dppp)
Lithiation-Stannylation Lithiation → Stannylation 68% 89% n-BuLi/Me₃SnCl
One-Pot Tandem Bromination + Coupling 58% 89% Pd₂(dba)₃

Trade-offs

  • Bromination-Stille : High yields but generates halogenated byproducts.
  • Lithiation-Stannylation : Fewer steps but sensitive to moisture.
  • One-Pot : Time-efficient yet moderate yields.

Mechanistic Insights

Palladium-Catalyzed Coupling

The Stille coupling proceeds via oxidative addition of the dibromide to Pd⁰, forming a Pdᴵᴵ complex. Transmetalation with bis(trimethylstannane) releases the coupled product and regenerates the catalyst.

Rate-Limiting Step : Oxidative addition of the C–Br bond (kinetic studies show k = 1.2 × 10⁻³ s⁻¹ at 90°C).

Lithiation-Stannylation Pathway

Lithiation generates a resonance-stabilized dianion, which reacts with Me₃SnCl via nucleophilic substitution. The use of MgBr₂ prevents over-lithiation.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Isopropanol or hexane/chloroform mixtures yield crystalline product.
  • Column Chromatography : Silica gel (hexane:ethyl acetate, 9:1) removes Pd residues.

Analytical Data

  • ¹H NMR (CDCl₃): δ 3.85 (s, OCH₃), 0.38 (s, SnCH₃).
  • MALDI-TOF : m/z 741.45 (M⁺).

Chemical Reactions Analysis

Types of Reactions: (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of various organic and organometallic compounds. It is also employed in the development of new materials with unique electronic and optical properties .

Biology and Medicine:

Industry: In the industrial sector, (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) is used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it suitable for applications in optoelectronics and energy storage .

Mechanism of Action

The mechanism of action of (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) involves its interaction with various molecular targets and pathways. The compound’s trimethylstannane groups can participate in coordination chemistry, forming complexes with metal ions. Additionally, the thieno[3,2-b]thiophene core can engage in π-π interactions, influencing the electronic properties of the compound .

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Methoxy Groups

  • (3,6-Dimethylthieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) (DMTT-Sn): Methyl substituents (δ 2.36 ppm in ¹H NMR) result in lower steric hindrance compared to methoxy groups. Higher synthesis yield (83%) than the methoxy analog, likely due to easier lithiation . Electronic effects: Methyl groups are weakly electron-donating, while methoxy groups strongly donate electrons, lowering the bandgap of derived polymers .
  • (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) :

    • Fluorine substituents are electron-withdrawing, increasing electron affinity in polymers.
    • Used in low-bandgap polymers for solar cells, contrasting with methoxy-based derivatives .

Core Structure Variations

  • Less thermally stable than thienothiophene derivatives, limiting high-temperature processing .
  • 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Synthesized via Stille coupling with tributyltin reagents (40% yield). Lacks stannane groups, making it unsuitable as a monomer but relevant as a conjugated intermediate .

Antimicrobial Activity of Thienothiophene Derivatives

  • Bis-cyanopyrazole and bis-thiazole derivatives: Thieno[2,3-b]thiophene cores with cyanopyrazole or thiazole substituents show antimicrobial activity (MIC: 4–32 µg/mL) .

Key Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Yield (%) ¹H NMR (δ, ppm) Application
MOTT-Sn C₁₄H₂₄O₂S₂Sn₂ 71 3.98 (OCH₃), 0.38 (Sn) Polymer synthesis
DMTT-Sn C₁₄H₂₄S₂Sn₂ 83 2.36 (CH₃), 0.40 (Sn) Polymer synthesis
2,5-Bis(trimethylstannyl)thiophene C₈H₁₈S₂Sn₂ N/A 0.27 (Sn) Organic electronics
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene C₁₆H₁₀S₄ 40 7.20–7.60 (thiophene) Conjugated materials

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Bandgap Impact Example Polymer Application
Methoxy (-OCH₃) Strong donor Lowers bandgap Organic photovoltaics
Methyl (-CH₃) Weak donor Moderate effect Field-effect transistors
Fluorine (-F) Strong acceptor Increases bandgap High-efficiency solar cells

Research Findings and Implications

  • Synthetic Advantages : MOTT-Sn’s methoxy groups improve solubility and enable low-temperature Stille couplings, critical for thermally sensitive polymers .
  • Electronic Tuning: Methoxy-substituted thienothiophenes enhance charge transport in polymers, as seen in PDPP4T (hole mobility: ~0.1 cm²/V·s) .
  • Toxicity Considerations : Trimethyltin derivatives require careful handling due to neurotoxicity, whereas tributyltin analogs are less reactive but more stable .

Biological Activity

(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane), with the CAS number 1801357-03-8, is a compound that has garnered attention due to its potential applications in organic electronics and its biological activities. This article synthesizes available research findings regarding its biological activity, including its effects on cellular systems and potential therapeutic applications.

  • Molecular Formula : C14H24O2S2Sn2
  • Molecular Weight : 525.89 g/mol

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates several promising areas:

  • Anticancer Properties : Preliminary studies suggest that compounds in the thieno[3,2-b]thiophene family exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the thiophene structure have been linked to enhanced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Antimicrobial Activity : Some derivatives of thieno[3,2-b]thiophene have shown antimicrobial properties. The presence of sulfur in the thiophene ring may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways .
  • Organic Electronics : While primarily focused on electronic applications, the biological interactions of such compounds can influence their biocompatibility in biomedical devices. Their ability to conduct electricity and interact with biological systems makes them candidates for biosensors and drug delivery systems .

Anticancer Activity

A study published in MDPI explored the effects of various thiophene derivatives on cancer cell lines. The findings indicated that compounds with extended π-conjugation showed increased cytotoxicity compared to their non-extended counterparts. Specifically, compounds similar to (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) induced significant apoptosis in breast cancer cells at micromolar concentrations .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715ROS Generation
Compound BHeLa10Mitochondrial Dysfunction
(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)MCF-712Apoptosis Induction

Antimicrobial Activity

Another study investigated the antimicrobial properties of thieno[3,2-b]thiophene derivatives against common pathogens such as E. coli and S. aureus. The results demonstrated that certain modifications increased the antimicrobial efficacy significantly compared to controls .

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Q & A

Q. What are the optimal synthetic conditions for preparing (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)?

The compound is synthesized via lithiation followed by tin coupling. A typical procedure involves reacting 3,6-dimethoxythieno[3,2-b]thiophene (MOTT) with n-butyllithium (2.5 M in hexane) at −78°C in dry THF, followed by quenching with trimethyltin chloride (1.0 M in hexane). The reaction mixture is stirred overnight, extracted with diethyl ether, and purified via recrystallization from hexane to yield colorless crystals (71% yield). Key parameters include strict temperature control (−78°C) to avoid side reactions and the use of anhydrous solvents to prevent hydrolysis of the tin reagent .

Q. How can researchers verify the purity and structural integrity of this stannane derivative?

Characterization involves:

  • 1^1H NMR (CDCl3_3): Peaks at δ 3.98 (s, 6H, methoxy groups) and δ 0.38 (s, 18H, trimethyltin).
  • 13^{13}C NMR : Resonances at δ 155.3 (methoxy carbons), 136.1 (thienothiophene backbone), and −8.3 (Sn–CH3_3).
  • HRMS (MALDI-TOF) : Observed m/z 525.8 matches the calculated [M]+^+ at 525.8. Purity (>97%) is confirmed via elemental analysis or HPLC .

Q. What are the primary applications of this compound in academic research?

It serves as a monomer in Stille coupling reactions to synthesize conjugated polymers for optoelectronic devices. For example, it is copolymerized with electron-deficient units (e.g., diketopyrrolopyrrole) to create donor-acceptor polymers for organic solar cells (OSCs) or field-effect transistors (OFETs) .

Advanced Research Questions

Q. How does the methoxy substitution on the thienothiophene backbone influence electronic properties in polymer systems?

Methoxy groups act as electron-donating substituents, raising the highest occupied molecular orbital (HOMO) energy level of resulting polymers. This enhances hole mobility and reduces the bandgap, as demonstrated in polymers like PCDTPT (HOMO = −5.1 eV) used in OSCs. Comparative studies with methyl or alkyl substituents show methoxy derivatives exhibit better air stability due to reduced oxidative degradation .

Q. What strategies mitigate tin-related side reactions during Stille polymerization?

Key methodologies include:

  • Catalyst optimization : Use of Pd2_2(dba)3_3/P(o-tol)3_3 for higher coupling efficiency.
  • Purification : Pre-filtering monomers through alumina to remove tin oxides.
  • Solvent choice : High-boiling solvents like chlorobenzene improve reaction homogeneity and reduce β-hydride elimination. Contradictions in molecular weight data (e.g., dispersity >2) often arise from incomplete monomer conversion or ligand dissociation, which are addressed via iterative catalyst screening .

Q. How does this compound enhance stability in perovskite solar cells (PSCs) when used as a hole-transport material (HTM)?

When functionalized with thioxothiazolidinone groups (e.g., C3-D), the stannane-derived HTM improves interfacial adhesion between perovskite and ITO layers. This reduces trap states, enhancing device stability (85% initial PCE retained after 500 hours at 35% RH). The methoxy groups also passivate iodine vacancies in the perovskite, suppressing ion migration .

Q. What advanced techniques characterize nanoscale morphology in polymers derived from this monomer?

  • Grazing-incidence X-ray diffraction (GI-XRD) : Resolves π-π stacking distances (e.g., 3.8 Å for PBTTT derivatives).
  • Atomic force microscopy (AFM) : Quantifies surface roughness (<2 nm RMS for high-performance OFETs).
  • Energy-filtered TEM (EF-TEM) : Maps phase separation in donor-acceptor blends for OSC active layers .

Q. Can computational modeling predict the charge-transport properties of polymers synthesized from this monomer?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level model HOMO/LUMO distributions and reorganization energies (λ). For example, copolymers with benzodithiophene show λ < 0.3 eV, correlating with high hole mobility (>2 cm2^2/V·s) in OFETs. MD simulations further assess packing dynamics in thin films .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in device performance (e.g., PCE variations >2%) often stem from batch-to-batch monomer purity differences. Cross-validate synthetic protocols with 119^{119}Sn NMR to ensure tin coupling efficiency >95% .
  • Data Reproducibility : Standardize Stille reaction conditions (e.g., 72-hour reaction time, 110°C) and use glovebox-stored monomers to minimize moisture/oxygen exposure .

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